molecular formula C27H32O15 B12396746 Kouitchenside G

Kouitchenside G

Cat. No.: B12396746
M. Wt: 596.5 g/mol
InChI Key: MWYPCJMHTQFUAQ-YCPAWSGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Kouitchenside G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.

    Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Swertiamarin: Another compound isolated from Swertia species with similar biological activities.

    Mangiferin: A xanthone glycoside with alpha-glucosidase inhibitory activity.

    Sweroside: A secoiridoid glycoside with various biological activities.

Uniqueness of Kouitchenside G

This compound is unique due to its specific inhibitory activity against alpha-glucosidase and its distinct chemical structure, which includes multiple hydroxyl groups and glycosidic linkages . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C27H32O15/c1-36-10-6-13-17(18(29)11-4-3-5-12(37-2)25(11)39-13)14(7-10)40-27-24(35)22(33)20(31)16(42-27)9-38-26-23(34)21(32)19(30)15(8-28)41-26/h3-7,15-16,19-24,26-28,30-35H,8-9H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

MWYPCJMHTQFUAQ-YCPAWSGYSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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